2-Ethynyl-7-oxaspiro[3.5]nonan-2-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethynyl-7-oxaspiro[3.5]nonan-2-amine;hydrochloride is a chemical compound with the molecular formula C10H15NO·HCl. It is known for its unique spirocyclic structure, which consists of a nonane ring fused with an oxaspiro ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynyl-7-oxaspiro[3.5]nonan-2-amine;hydrochloride typically involves the following steps:
Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable precursor with a cyclizing agent under controlled conditions.
Introduction of the Ethynyl Group: The ethynyl group is introduced through a Sonogashira coupling reaction, which involves the reaction of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Amination: The amine group is introduced through a nucleophilic substitution reaction, where an appropriate amine is reacted with the spirocyclic intermediate.
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
2-Ethynyl-7-oxaspiro[3.5]nonan-2-amine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can be performed to introduce different functional groups at the amine or ethynyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; typically carried out in acidic or basic medium.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are often conducted in polar aprotic solvents.
Major Products Formed
Oxidation: Oxo derivatives of the spirocyclic core.
Reduction: Reduced amine derivatives.
Substitution: Functionalized spirocyclic compounds with diverse substituents.
Scientific Research Applications
2-Ethynyl-7-oxaspiro[3.5]nonan-2-amine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-Ethynyl-7-oxaspiro[3.5]nonan-2-amine;hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application, but may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
2-Ethynyl-7-oxaspiro[3.5]nonan-2-amine;hydrochloride can be compared with other spirocyclic compounds:
Similar Compounds: Spiro[3.5]nonane derivatives, oxaspiro compounds, ethynyl-substituted amines.
Properties
IUPAC Name |
2-ethynyl-7-oxaspiro[3.5]nonan-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-2-10(11)7-9(8-10)3-5-12-6-4-9;/h1H,3-8,11H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAPWZOHZQJQBSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CC2(C1)CCOCC2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.